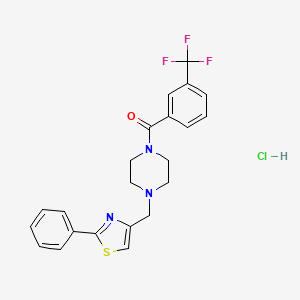

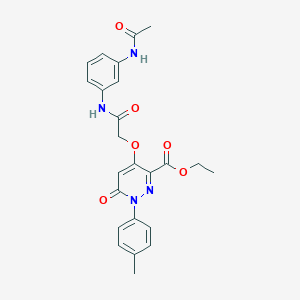

![molecular formula C9H12N2OS2 B2683875 3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 869076-23-3](/img/structure/B2683875.png)

3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a chemical compound with the molecular formula C9H12N2OS2 . It is a complex and versatile substance used in scientific research. Its unique structure enables diverse applications, including drug discovery, material science, and catalysis.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, like 3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of 3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms . The average mass of the molecule is 228.334 Da and the monoisotopic mass is 228.039108 Da .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one include a molecular formula of C9H12N2OS2, an average mass of 228.334 Da, and a monoisotopic mass of 228.039108 Da .Wissenschaftliche Forschungsanwendungen

Green Synthesis Approaches

Research has focused on the synthesis of novel pyrimidine derivatives via green chemistry approaches. For example, a one-pot synthesis of pyrido[2,3-d]pyrimidines using a nanocatalyst under solvent-free conditions was reported, highlighting a method that is both environmentally friendly and efficient, with excellent yields (Moona Mohsenimehr et al., 2014) (Moona Mohsenimehr et al., 2014).

Dual Inhibitors for Cancer Therapy

Another significant application includes the development of dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in cancer cell proliferation. A study synthesized classical and nonclassical analogues of a related compound, demonstrating potent inhibitory activities against human TS and DHFR, suggesting potential as antitumor agents (A. Gangjee et al., 2008) (A. Gangjee et al., 2008).

Antimicrobial Activity

Compounds with the thieno[3,2-d]pyrimidine scaffold have also been studied for their antimicrobial properties. For instance, derivatives of naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo[3,2-a]pyrimidin-5-ones were synthesized and shown to possess significant antimicrobial activity, opening avenues for new antibacterial and antifungal agents (K. Ravindra et al., 2008) (K. Ravindra et al., 2008).

Crystal Structure Analysis

Research has also delved into the crystal structure analysis of related pyrimidine compounds, providing insights into their molecular arrangements and potential interactions in the solid state. Such studies are crucial for understanding the physicochemical properties and designing compounds with desired characteristics (C. Glidewell et al., 2003) (C. Glidewell et al., 2003).

Antitumor Activity

Additionally, the synthesis of thieno[3,2-d]pyrimidine derivatives has been explored for their antitumor activity. Some synthesized compounds displayed potent anticancer activity, comparable to established chemotherapy drugs, against various human cancer cell lines, suggesting their potential as novel anticancer agents (H. Hafez et al., 2017) (H. Hafez et al., 2017).

Eigenschaften

IUPAC Name |

3-ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS2/c1-3-11-8(12)7-6(4-5-14-7)10-9(11)13-2/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSRPWPZOMDKCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(CCS2)N=C1SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol](/img/structure/B2683793.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2683794.png)

![2-{4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2683796.png)

![5-Chlorobenzo[d]oxazole-2,7-diamine](/img/structure/B2683806.png)

![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)

![4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2683815.png)